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molecular formula C19H21N B1605809 Buta-1,3-diene;2-ethenylpyridine;styrene CAS No. 25053-48-9

Buta-1,3-diene;2-ethenylpyridine;styrene

Cat. No. B1605809
M. Wt: 263.4 g/mol
InChI Key: QUEICCDHEFTIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05368928

Procedure details

The rubber latex used as component (1) in the present invention is selected from those which are generally used as a treating agent for rubber-reinforcing fibers. Examples of the rubber latex include vinylpyridine-styrene-butadiene terpolymer latex (to be referred to as "VP latex" hereinafter), styrene-butadiene copolymer latex (to be referred to as "SBR latex" hereinafter), acrylonitrile-butadiene copolymer latex, chloroprene latex and butadiene rubber latex. These latexes may be used alone or in combination. Particularly preferred are VP latex and SBR latex. The VP latex is preferably a copolymer obtained by copolymerizing vinylpyridine, styrene and butadiene in a vinylpyridine:styrene:butadiene weight ratio of 10-20:10-20:60-80. This VP latex is preferably selected from commercial products such as Nipol 2518FS (trade name, supplied by Nippon Zeon Co., Ltd.), JSR 0650 (trade name, supplied by Japan Synthetic Rubber Co., Ltd.) and Pyratex (trade name, supplied by Sumitomo-Dow Co., Ltd). The SBR latex is preferably a copolymer obtained by copolymerizing styrene and butadiene in a styrene:butadiene weight ratio of 10-40:60-90. This SBR latex is preferably selected from commercial products such as JSR 2108 (trade name, supplied by Japan Synthetic Rubber Co., Ltd.), Nipol LX112 (trade name, supplied by Nippon Zeon Co., Ltd.) and Baystal S60 (trade name supplied by Bayer AG).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
styrene-butadiene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acrylonitrile-butadiene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].C=CC=C.[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C=CC(Cl)=C.C=CC=C>>[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH2:2]=[CH:1][CH:3]=[CH2:8].[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2] |f:0.1.2|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1.C=CC=C.C=CC1=CC=CC=C1
Step Three
Name
styrene-butadiene copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acrylonitrile-butadiene copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(=C)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C=CC=C
Name
Type
product
Smiles
C(=C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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